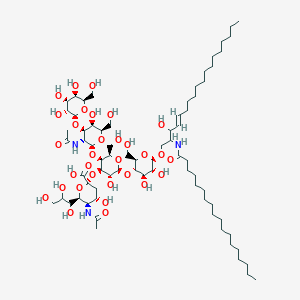

Monosialoganglioside GM1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A specific monosialoganglioside that accumulates abnormally within the nervous system due to a deficiency of GM1-b-galactosidase, resulting in GM1 gangliosidosis.

Applications De Recherche Scientifique

Neuroprotection and Neuroregeneration

Mechanisms of Action:

Monosialoganglioside GM1 has been shown to exert neuroprotective effects through several mechanisms:

- Enhancement of Nerve Growth Factor Activity: GM1 potentiates the activity of nerve growth factor, promoting neuronal survival and differentiation .

- Reduction of Neuroinflammation: It exhibits anti-inflammatory properties that contribute to its neuroprotective effects, particularly in models of neurodegeneration .

- Stabilization of Membrane Structures: GM1 interacts with membrane proteins and lipids, stabilizing neuronal membranes and potentially preventing excitotoxicity .

Case Studies:

- In a study involving intrathecal administration of GM1 after spinal cord injury in rats, it was found to enhance recovery by promoting plasticity in damaged neural circuits . The results indicated significant improvements in functional recovery metrics.

- Another investigation demonstrated that GM1 administration could protect against neurotoxin-induced damage in dopaminergic neurons, providing behavioral and biochemical recovery in models of Parkinson's disease .

Therapeutic Applications in Neurodegenerative Diseases

Parkinson's Disease:

Clinical studies have indicated that GM1 may slow the progression of symptoms in patients with Parkinson's disease. A five-year open study suggested that long-term use of GM1 is safe and may provide clinical benefits . Preclinical models showed that GM1 could reduce α-synuclein aggregation, a hallmark of Parkinson's pathology, thereby protecting dopaminergic neurons from degeneration .

Alzheimer's Disease:

Recent findings suggest that GM1 plays a role in modulating amyloid-beta processing. It has been shown to enhance γ-secretase activity towards amyloid precursor protein without affecting other substrates, potentially reducing amyloid plaque deposition associated with Alzheimer's disease . This highlights its potential as a therapeutic target for managing Alzheimer's disease.

Formulations and Delivery Mechanisms

Microencapsulation:

Research has explored microencapsulation techniques for delivering GM1 effectively. Microencapsulated forms have shown prolonged release profiles, allowing for sustained therapeutic effects while minimizing invasive delivery methods like cannulation . This approach is particularly beneficial for conditions requiring localized treatment within the central nervous system.

Liposomal Formulations:

Liposomal formulations incorporating GM1 have been developed to enhance cellular targeting and improve bioavailability. These formulations can facilitate the delivery of GM1 across the blood-brain barrier, which is critical for effective treatment of central nervous system disorders .

Summary of Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Propriétés

Formule moléculaire |

C73H131N3O31 |

|---|---|

Poids moléculaire |

1546.8 g/mol |

Nom IUPAC |

(2S,4S,5R,6S)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

InChI |

InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44?,45?,46-,47?,48+,49+,50+,51+,53+,54+,55?,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66-,67+,68-,69+,70-,71-,73-/m0/s1 |

Clé InChI |

QPJBWNIQKHGLAU-BVLUPYCXSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

SMILES isomérique |

CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@H](O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Synonymes |

Ceramide, Monosialosyl Tetraglycosyl G(M1) Ganglioside Ganglioside, GM1 GM1 Ganglioside GM1a Monosialoganglioside Monosialoganglioside, GM1a Monosialosyl Tetraglycosyl Ceramide Tetraglycosyl Ceramide, Monosialosyl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.